molecular formula C11H13ClO4S B8637919 Benzyl 4-(chlorosulfonyl)butanoate CAS No. 147363-47-1

Benzyl 4-(chlorosulfonyl)butanoate

Cat. No. B8637919
CAS RN: 147363-47-1
M. Wt: 276.74 g/mol
InChI Key: SSLJUNAOVTYHOC-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)butanoate is a useful research compound. Its molecular formula is C11H13ClO4S and its molecular weight is 276.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-(chlorosulfonyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(chlorosulfonyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

147363-47-1

Product Name

Benzyl 4-(chlorosulfonyl)butanoate

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

benzyl 4-chlorosulfonylbutanoate

InChI

InChI=1S/C11H13ClO4S/c12-17(14,15)8-4-7-11(13)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

SSLJUNAOVTYHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCS(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of benzyl 4-mercaptobutyrate (9.96 g, 47.4 mmol) and potassium nitrate (12 g, 118 mmol) was added dropwise sulfuryl chloride (16 g, 118 mmol) at 0° C., and the mixture was stirred for 10 hours at room temperature. The resulting suspension was adjusted to pH 7 with saturated NaHCO3 solution. The organic layer was separated, washed with saturated NaHCO3 solution and brine, and dried over MgSO4. The solvent was removed under reduced pressure. The residue was dissolved in CHCl3 and the solution was passed through short SiO2 column to give 9.85 g of benzyl 4-chlorosulfonylbutyrate as a slightly brown oil.
Name
benzyl 4-mercaptobutyrate
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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